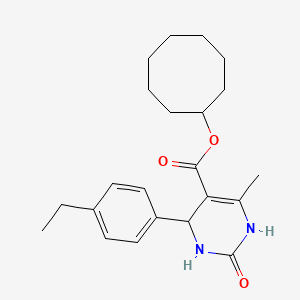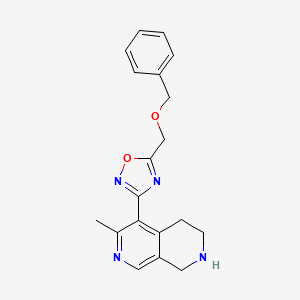
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a morpholine ring and a thiophene ring
Métodos De Preparación
The synthesis of Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the morpholine rings: The morpholine rings are introduced through nucleophilic substitution reactions, where morpholine acts as the nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine rings may enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes involving sulfur-containing groups.
Comparación Con Compuestos Similares
Similar compounds to Morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone include:
Morpholin-4-yl-(4-morpholin-4-ylsulfonylphenyl)methanone: This compound has a phenyl ring instead of a thiophene ring, which may alter its chemical and biological properties.
Morpholin-4-yl-(4-morpholin-4-ylsulfonylbenzyl)methanone: The benzyl group in this compound provides different steric and electronic effects compared to the thiophene ring.
Morpholin-4-yl-(4-morpholin-4-ylsulfonylpyridin-2-yl)methanone: The pyridine ring introduces nitrogen into the aromatic system, potentially affecting the compound’s reactivity and interactions.
This compound is unique due to the presence of both morpholine and thiophene rings, which confer specific chemical and biological properties that are not observed in its analogs.
Propiedades
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-13(14-1-5-19-6-2-14)12-9-11(10-21-12)22(17,18)15-3-7-20-8-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLOQURDIBFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)

![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one](/img/structure/B5116727.png)
